molecular formula C18H34O6Si2 B107363 1,3-Bis(triethoxysilyl)benzene CAS No. 16067-99-5

1,3-Bis(triethoxysilyl)benzene

Cat. No. B107363
CAS RN: 16067-99-5
M. Wt: 402.6 g/mol
InChI Key: MRBRVZDGOJHHFZ-UHFFFAOYSA-N
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Description

1,3-Bis(triethoxysilyl)benzene is a chemical compound that serves as a precursor for various advanced materials due to its ability to undergo polymerization and form bridged polysilsesquioxanes. It is characterized by the presence of two triethoxysilyl groups attached to a benzene ring at the 1 and 3 positions. This molecular structure allows it to participate in sol-gel processes and to be used in the synthesis of hybrid materials with potential applications in areas such as proton-conducting membranes and liquid crystalline systems.

Synthesis Analysis

The synthesis of related benzene derivatives has been explored in various studies. For instance, 1,3,5-Tris(hydrogensulfato)benzene was prepared through the reaction of phloroglucinol with chlorosulfonic acid, which was then used as a catalyst for the synthesis of other compounds . Another study focused on the synthesis of hybrid membranes using 1,4-bis(triethoxysilyl)benzene, which is similar to 1,3-bis(triethoxysilyl)benzene, indicating the potential for similar synthetic pathways . Additionally, the optimization of 1,3-bis(isocyanatomethyl)benzene synthesis from m-xylylenediamine and bis(trichloromethyl)carbonate was studied, providing insights into the synthesis of benzene derivatives with different substituents .

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial for their properties and applications. For example, the study of 1,3,5-tris(dimesitylboryl)benzene included conformational analysis and X-ray structure determination, which is relevant for understanding the structure of 1,3-bis(triethoxysilyl)benzene derivatives . The hydrolysis behavior of 1,4-bis(triethoxysilyl)benzene, a close relative, was investigated using 29Si NMR spectroscopy, revealing insights into the hydrolysis patterns that could be applicable to 1,3-bis(triethoxysilyl)benzene .

Chemical Reactions Analysis

The reactivity of benzene derivatives with various functional groups is a key area of interest. For instance, the synthesis and disproportionation of 1,4-bis(triethylsiloxybutoxytitanoxydimethylsilyl)benzenes were studied, showing how the presence of different substituents affects the thermal stability and reactivity of the compound . The antimicrobial activities of novel benzene derivatives were also evaluated, demonstrating the potential for these compounds to participate in biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure. The synthesis and characterization of low molecular mass compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit revealed fluorescent properties and the ability to form liquid crystalline phases, which may be relevant to the properties of 1,3-bis(triethoxysilyl)benzene derivatives . The study of proton-conducting sol-gel membranes produced from 1,4-bis(triethoxysilyl)benzene highlighted the importance of sulfonation processes and water retention properties for proton conductivity, which could be applicable to similar compounds . Additionally, the anion transport capabilities of 1,3-bis(benzimidazol-2-yl)benzene derivatives were significantly enhanced by the introduction of electron-withdrawing substituents, suggesting that functionalization of benzene derivatives can lead to improved performance in specific applications .

Scientific Research Applications

Hydrolysis Behavior Studies

1,3-Bis(triethoxysilyl)benzene, as a precursor of bridged polysilsesquioxane, has been studied for its hydrolysis behavior. High-resolution 29Si nuclear magnetic resonance (NMR) spectroscopy revealed insights into the hydrolysis process of this compound, particularly the behavior of hydrolyzed and unhydrolyzed triethoxysilyl groups (Saito, Nishio, Kobayashi, & Sugahara, 2011).

Synthesis Optimization

The optimization of synthesizing 1,3-bis(isocyanatomethyl)benzene, a derivative of 1,3-bis(triethoxysilyl)benzene, has been explored. This process involves studying factors like the molar ratio of raw materials, reaction temperature, and time to improve synthesis efficiency (Jianxun, Zheng, Li, Zhang, & Feng, 2018).

Membrane Production

1,3-Bis(triethoxysilyl)benzene has been used in synthesizing proton-conducting sol–gel membranes. These membranes exhibit high water adsorption capacity and good proton conductivity, making them potentially useful in various industrial applications (Aparicio, Mosa, Sánchez, & Durán, 2005).

Adsorbents for Organic Compounds

This compound has been used in the synthesis of ethylene and phenylene bridged polysilsesquioxanes with amine and thiol groups. These materials show a high affinity for adsorbing volatile organic compounds (VOCs), indicating their potential use as effective adsorbents (Da̧browski, Barczak, Robens, Stolyarchuk, Yurchenko, Matkovskii, & Zub, 2007).

Mesoporous Material Synthesis

1,3-Bis(triethoxysilyl)benzene has been utilized in the synthesis of mesoporous benzene−silica composites. These composites exhibit molecular-scale periodicity in their pore walls, indicating their utility in areas requiring highly ordered porous structures (Kapoor, Yang, & Inagaki, 2004).

Anion Transport Studies

The compound's derivatives have shown potent anionophoric activity, which is enhanced by modification with strong electron-withdrawing substituents. This property could be useful in developing materials for specific ion transport applications (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).

Safety And Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Future Directions

1,3-Bis(triethoxysilyl)benzene is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . This suggests that it could have potential applications in the development of new materials and technologies.

properties

IUPAC Name

triethoxy-(3-triethoxysilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBRVZDGOJHHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469322
Record name 1,3-Bis(triethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(triethoxysilyl)benzene

CAS RN

16067-99-5
Record name 1,3-Bis(triethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium chips (28.0 g, 1.15 mol) and freshly distilled tetraethoxysilane (450 mL, 2 mol) in tetrahydrofuran (750 mL) were placed under nitrogen in a 2 L 3-neck flask equipped with a magnetic stir bar, a condenser, and an additional funnel. A small crystal of iodine was added in order to activate the magnesium. A solution of 1,3-dibromobenzene (100.0 g, 0.424 mol) in tetrahydrofuran (250 mL) was added slowly. When ca. 25 mL of the dibromide had been added, the addition was stopped and stirring was continued until a mildly exothermic reaction began (usually within 20-30 minutes). The addition of dibromobenzene was continued and held at such a rate as to maintain the solution at reflux. After the addition was complete, the reaction mixture was stirred for two additional hours. The resulting brown solution was filtered from the remaining magnesium metal, and the tetrahydrofuran was removed by evacuation. The brown residue was extracted with dry hexane (500 mL), and combined extracts were concentrated in vacuo. Unreacted tetraethyl orthosilicate was removed in vacuo (103 torr), leaving a tea-brown oil. Two distillations gave the product as a clear, colorless oil (0.1 mm Hg, 126-128° C., 58.0 g., 34%). Anal. Calcd for C18H34O6Si2 : C, 53.7; H, 8.51. Found: C, 54.1; H, 8.59. IR (Neat, Csl, cm-1): 3060 W, 2970 s, 2920 s, 2880 s, 2730 w, 1577 m, 1478 w, 1439 m, 1390 s, 1365 m, 1290 m, 1160 s, 1090 vs, 958 s, B05 s, 770 s, 715 m, 705 m, 670 m, 485 s. 1H NMR (benzene-d6, 22° C., 300 MHz ): δ 1.15 (t, J=7.1 Hz, 18 H, OCH2CH3), 3.91 (q, J=7.1 Hz, 12 H, OCH2CH3), 7.30 (t, J=7.2 Hz, 1 H, C6H4), 7.89 (d, J=7.2 Hz, 2 H, C6H4), 8.37 (s, 1 H, C6H4). 13C{1H}NMR (benzene-d6, 22° C., 75.5 MHz): δ 18.43 (PHC2CH3), 58.89 (OCH2CH3), 127.59, 131.52, 137.06, 141.70 (C6H4)
Quantity
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450 mL
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750 mL
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100 g
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250 mL
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dibromide
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
V Goletto, AC Bled, G Trimmel, MWC Man… - MRS Online …, 2002 - cambridge.org
Organosilica powders with uniformly distributed bridging benzene groups have been synthesized from the condensation of bis- or tris-(triethoxysilyl)benzene in the presence of …
Number of citations: 7 www.cambridge.org
M Rasadujjaman, X Wang, Y Wang, J Zhang… - Materials, 2021 - mdpi.com
Organosilicate glass (OSG)-based porous low dielectric constant (low-k) films with different molar ratios of 1,3,5-tris(triethoxysilyl)benzene to 1,3-bis(triethoxysilyl)benzene bridging …
Number of citations: 5 www.mdpi.com
MP Kapoor, Q Yang, S Inagaki - Chemistry of materials, 2004 - ACS Publications
Synthesis of a highly ordered, two-dimensional hexagonal (P6mm) mesoporous benzene−silica composite having molecular-scale periodicity in the pore wall from the self-assembly of …
Number of citations: 159 pubs.acs.org
JH Kim, JH An, YS La, JS Jung, HM Jeong… - Journal of Industrial and …, 2008 - Elsevier
Inorganic–organic hybrid nanoporous materials were prepared by the co-condensation of 1,2-bis(triethoxysilyl)ethane (BTSE) with 1,3-bis(triethoxysilyl)benzene (BTSB) or 4,4′-bis(…
Number of citations: 16 www.sciencedirect.com
Y Zhang, Y Jin, P Dai, H Yu, D Yu, Y Ke, X Liang - Analytical Methods, 2009 - pubs.rsc.org
Highly monodisperse 1,3-phenylene-bridged hybrid organosilica spheres (m-PHS) were synthesized by co-condensation of tetraethoxysilane (TEOS) and 1,3-bis(triethoxysilyl)benzene …
Number of citations: 17 pubs.rsc.org
M Kuroki, T Asefa, W Whitnal, M Kruk… - Journal of the …, 2002 - ACS Publications
A new aromatic periodic mesoporous organosilica material containing benzene functional groups that are symmetrically integrated with three silicon atoms in an organosilica …
Number of citations: 163 pubs.acs.org
DA Loy, JH Small, KJ Shea - Organometallics, 1993 - ACS Publications
Arylene-bridged pentacoordinate siliconates 3-6 (arylene= 1, 4-phenylene, 1, 3-phenylene, 4, 4'-biphenylene, and 9, 10-anthracylene) were prepared from bis (triethoxysilyl) arylene …
Number of citations: 27 pubs.acs.org
JG Croissant, Y Fatieiev, H Omar… - … A European Journal, 2016 - Wiley Online Library
Despite the worldwide interest generated by periodic mesoporous organosilica (PMO) bulk materials, the design of PMO nanomaterials with controlled morphology remains largely …
K Okamoto, Y Goto, S Inagaki - Journal of Materials Chemistry, 2005 - pubs.rsc.org
Non-porous organic–silica hybrid solids with a very long-range ordered structure are synthesized by hydrolysis/condensation of bridged organosilanes (EtO)3Si–R–Si(OEt)3 (R = …
Number of citations: 63 pubs.rsc.org
S Fujita, S Inagaki - Chemistry of Materials, 2008 - ACS Publications
This review focuses on the self-organization of organic–inorganic hybrid materials with molecular-scale and mesoscale periodicities. It describes organosilicas with molecular …
Number of citations: 403 pubs.acs.org

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